1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol
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Overview
Description
“1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1156736-57-0 . It has a molecular weight of 266.7 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol” is 1S/C14H12ClFO2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-9,17H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol” is an oil that is stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the sources I accessed.Scientific Research Applications
Chemical Education
In chemical education, this compound provides a practical example for teaching advanced organic chemistry concepts. It can be used in laboratory courses to demonstrate synthetic techniques, purification processes, and analytical methods, helping students gain hands-on experience with real-world chemical applications.
Each of these applications demonstrates the compound’s versatility and importance in scientific research across multiple disciplines. The compound’s unique chemical structure allows it to be a valuable tool in advancing knowledge and technology in these fields .
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYBHEJWKZBKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol |
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